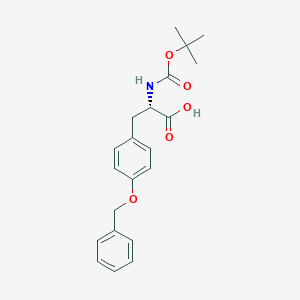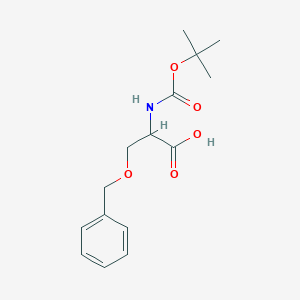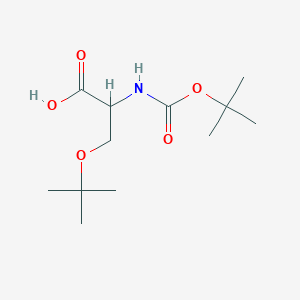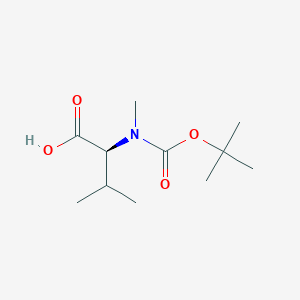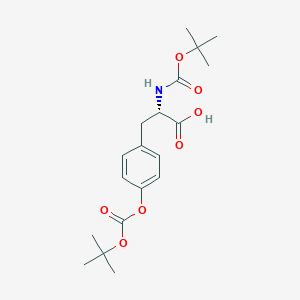
Boc-tyr(boc)-OH
概要
説明
Boc-tyr(boc)-OH: is a compound used in peptide synthesis, particularly in the protection of amino acids. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups, which protect the amino and hydroxyl groups of tyrosine during chemical reactions.
科学的研究の応用
Chemistry: Boc-tyr(boc)-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the stepwise assembly of peptides with high precision and efficiency .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptide-based probes and inhibitors .
Medicine: The compound is utilized in the development of peptide-based therapeutics. It is used to synthesize peptides that can act as drugs or drug delivery agents .
Industry: In the pharmaceutical industry, this compound is employed in the large-scale production of peptide drugs. It is also used in the synthesis of cosmetic peptides and other bioactive compounds .
作用機序
Target of Action
Boc-tyr(boc)-OH, also known as tert-butyloxycarbonyl-tyrosine, is primarily used in peptide synthesis . Its primary targets are the amino groups in peptides that need to be protected during synthesis . The role of this compound is to protect these amino groups from reacting prematurely or with the wrong reagents .
Mode of Action
The mode of action of this compound involves the protection of the N α-amino group in peptide synthesis . This protection is achieved by the formation of a covalent bond between the Boc group and the amino group of the peptide . This prevents the amino group from reacting until the Boc group is removed, which is done by treatment with acid, most often trifluoroacetic acid (TFA) .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the peptide synthesis pathway . In this pathway, this compound is used to protect the amino groups of peptides, allowing for the stepwise addition of amino acids to the peptide chain . The Boc group is then removed by treatment with acid, allowing the peptide to react further .
Pharmacokinetics
It is known that the boc group can be removed by treatment with acid, suggesting that it would likely be rapidly metabolized in the body .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of peptides, this compound allows for the controlled addition of amino acids to the peptide chain .
Action Environment
The action of this compound is influenced by the pH of the environment . The Boc group is removed by treatment with acid, so the presence of acidic conditions can lead to premature deprotection . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the correct sequence of amino acids .
生化学分析
Biochemical Properties
Boc-Tyr(Boc)-OH plays a role in biochemical reactions, particularly in the synthesis of peptides. It is involved in the formation of unusual O–C and N–C covalent bonds between amino acids, a process facilitated by the selective oxidative functionalization of tyrosine residues with tyrosinase . The reaction proceeds through a Michael-like nucleophilic addition of amino acids on the DOPA quinone intermediate initially produced by tyrosinase oxidation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a derivative of tyrosine, it may influence cell function by contributing to the synthesis of proteins and peptides that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. It forms unusual O–C and N–C covalent bonds between amino acids through a Michael-like nucleophilic addition on the DOPA quinone intermediate . This process is facilitated by the enzyme tyrosinase .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability during peptide synthesis. The primary challenge of using this compound in solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with the enzyme tyrosinase, which facilitates the oxidative functionalization of tyrosine residues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its role in peptide synthesis and the specific properties of the peptides it helps to form .
Subcellular Localization
The subcellular localization of this compound is likely to depend on the specific context of its use in peptide synthesis. It may be directed to specific compartments or organelles based on the properties of the peptides it helps to form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-tyr(boc)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the reaction of tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of this compound, where both the amino and hydroxyl groups are protected by Boc groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
化学反応の分析
Types of Reactions: Boc-tyr(boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free tyrosine.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Coupling: Reagents such as DIC and HOBt are used for peptide coupling reactions.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide can be used to oxidize the phenolic hydroxyl group.
Major Products Formed:
Deprotected Tyrosine: Removal of Boc groups yields free tyrosine.
Peptide Conjugates: Coupling reactions result in the formation of peptide chains.
Quinones: Oxidation of the phenolic hydroxyl group forms quinones.
類似化合物との比較
Boc-tyr-OH: Similar to Boc-tyr(boc)-OH but with only the amino group protected by a Boc group.
Fmoc-tyr(boc)-OH: A derivative of tyrosine with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group protected by a Boc group.
Boc-tyr(tBu)-OH: Tyrosine with the amino group protected by a Boc group and the hydroxyl group protected by a tert-butyl (tBu) group.
Uniqueness: this compound is unique due to the dual protection of both the amino and hydroxyl groups by Boc groups. This dual protection provides greater stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIHKCPPKHOPJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426682 | |
| Record name | BOC-TYR(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20866-48-2 | |
| Record name | BOC-TYR(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





